7,7,8,8-Tetramethyl-7,8-disilabicyclo[4.2.0]octa-1,3,5-triene
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Overview
Description
7,7,8,8-Tetramethyl-7,8-disilabicyclo[4.2.0]octa-1,3,5-triene is a unique organosilicon compound characterized by its bicyclic structure. This compound is notable for its incorporation of silicon atoms within a bicyclic framework, which imparts distinct chemical properties and reactivity compared to purely carbon-based analogs.
Preparation Methods
The synthesis of 7,7,8,8-Tetramethyl-7,8-disilabicyclo[4.2.0]octa-1,3,5-triene typically involves high-pressure reactions. One documented method includes the high-pressure reaction (10,000 bar) of 1,1,2,2-tetramethyl-1,2-disilacyclohexa-3,5-diene with phenyl vinyl sulphoxide, followed by the elimination of benzenesulphenic acid . This process yields tetramethyldisilene, which can undergo further photochemical reactions .
Chemical Reactions Analysis
7,7,8,8-Tetramethyl-7,8-disilabicyclo[4.2.0]octa-1,3,5-triene undergoes various chemical reactions, including photochemical reactions. For instance, tetramethyldisilene, derived from this compound, can participate in photochemical [2 + 4] cycloaddition reactions with benzene at low temperatures (10 K) in an argon matrix . The major products of these reactions are often cyclic compounds that regenerate the precursor .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the field of organosilicon chemistry. Its unique structure allows for the exploration of silicon’s role in organic frameworks, which can lead to the development of new materials and catalysts. Additionally, its reactivity under photochemical conditions makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Mechanism of Action
The mechanism of action for 7,7,8,8-Tetramethyl-7,8-disilabicyclo[4.2.0]octa-1,3,5-triene primarily involves its ability to undergo photochemical reactions. The silicon atoms within the bicyclic structure can facilitate unique electronic interactions, enabling the compound to participate in cycloaddition reactions. These reactions often involve the formation and breaking of silicon-silicon bonds, which are key to the compound’s reactivity .
Comparison with Similar Compounds
Similar compounds to 7,7,8,8-Tetramethyl-7,8-disilabicyclo[4.2.0]octa-1,3,5-triene include other disilabicyclic compounds such as 7,7,8,8-tetraethyl-7,8-disilabicyclo[4.2.0]octa-1,3,5-triene . These compounds share a similar bicyclic framework but differ in the substituents attached to the silicon atoms. The tetramethyl variant is unique due to its specific substituents, which can influence its reactivity and stability compared to other disilabicyclic compounds .
Properties
CAS No. |
109756-04-9 |
---|---|
Molecular Formula |
C10H16Si2 |
Molecular Weight |
192.40 g/mol |
IUPAC Name |
7,7,8,8-tetramethyl-7,8-disilabicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C10H16Si2/c1-11(2)9-7-5-6-8-10(9)12(11,3)4/h5-8H,1-4H3 |
InChI Key |
GIQIBOUNUSDZEZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C2=CC=CC=C2[Si]1(C)C)C |
Origin of Product |
United States |
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